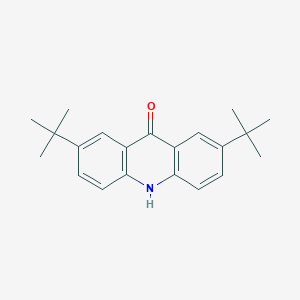
2,7-Di-tert-butylacridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Di-tert-butylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as potential anticancer agents. The presence of tert-butyl groups at positions 2 and 7 enhances the compound’s stability and lipophilicity, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Di-tert-butylacridin-9(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzophenone derivative with a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2,7-Di-tert-butylacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce a wide range of functionalized acridines.
科学的研究の応用
2,7-Di-tert-butylacridin-9(10H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with DNA and other biological targets.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2,7-Di-tert-butylacridin-9(10H)-one involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound’s structure allows it to intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes or modulate receptor activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
Acridine: The parent compound of the acridine family.
9-Aminoacridine: Known for its antiseptic properties.
Acriflavine: Used as an antiseptic and in biological staining.
Uniqueness
2,7-Di-tert-butylacridin-9(10H)-one is unique due to the presence of tert-butyl groups, which enhance its stability and lipophilicity. This makes it more suitable for certain applications compared to other acridine derivatives.
特性
分子式 |
C21H25NO |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
2,7-ditert-butyl-10H-acridin-9-one |
InChI |
InChI=1S/C21H25NO/c1-20(2,3)13-7-9-17-15(11-13)19(23)16-12-14(21(4,5)6)8-10-18(16)22-17/h7-12H,1-6H3,(H,22,23) |
InChIキー |
MBGISWAEISPTQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088776.png)
![8-{2-[(2-chlorophenyl)amino]ethyl}-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088783.png)
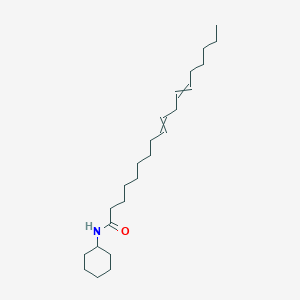
![N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B14088793.png)
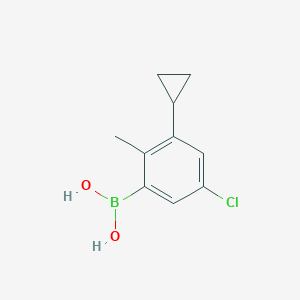
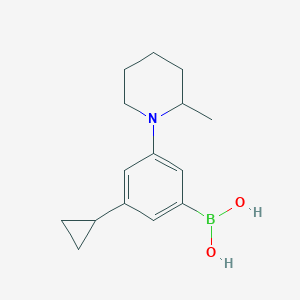
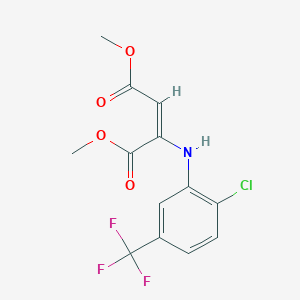
![1-(3,4-Dimethoxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088825.png)
![2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-5-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B14088831.png)

![N-(2-chlorobenzyl)-1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14088853.png)
![N-(2,6-dichlorophenyl)-2-[(5-hydroxy-6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B14088857.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B14088861.png)
![diphenyl-[[(2S)-pyrrolidin-1-ium-2-yl]methyl]phosphane;trifluoroborane;fluoride](/img/structure/B14088866.png)
